4-(2-methoxybenzoyl)-2-phenylmorpholine

Description

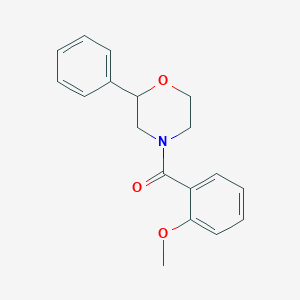

Structure

3D Structure

Properties

IUPAC Name |

(2-methoxyphenyl)-(2-phenylmorpholin-4-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3/c1-21-16-10-6-5-9-15(16)18(20)19-11-12-22-17(13-19)14-7-3-2-4-8-14/h2-10,17H,11-13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGMMPHVIWHIDRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)N2CCOC(C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Exploration of Biological Activities and Underlying Molecular Mechanisms of 4 2 Methoxybenzoyl 2 Phenylmorpholine

Enzyme Inhibition Studies

Comprehensive enzyme inhibition assays for 4-(2-methoxybenzoyl)-2-phenylmorpholine across a range of common biological targets have not been detailed in the referenced literature. The following sections outline the areas where data is currently unavailable.

Investigation of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition

There is no available research data detailing the inhibitory activity of this compound against the N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) enzyme.

Analysis of Inhibition Against Monoamine Oxidases (MAO-A, MAO-B)

Specific studies measuring the inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ) of this compound against Monoamine Oxidase A (MAO-A) or Monoamine Oxidase B (MAO-B) are not present in the available scientific literature. While the phenylmorpholine scaffold is of interest in neurology, the specific effects of the 2-methoxybenzoyl substitution on MAO inhibition have not been reported.

Assessment of Cyclooxygenase (COX-1, COX-2) Inhibitory Potential

There is no published data to characterize the potential of this compound to inhibit Cyclooxygenase-1 (COX-1) or Cyclooxygenase-2 (COX-2) enzymes.

Evaluation of Acetylcholinesterase (AChE) Inhibitory Activity

The inhibitory effect of this compound on Acetylcholinesterase (AChE), a key enzyme in cholinergic neurotransmission, has not been documented in research findings.

Assessment of Dihydrofolate Reductase (DHFR) Interactions

There is no available information from scientific studies regarding the interaction or inhibitory activity of this compound with the enzyme Dihydrofolate Reductase (DHFR).

Receptor Modulation and Ligand Binding Profile Analysis

A detailed receptor binding profile for this compound is not available in the public domain. Consequently, its affinity (Kᵢ) and functional activity (e.g., agonist, antagonist, or inverse agonist properties) at various neurotransmitter receptors and other cellular targets have not been established.

Serotonin (B10506) Receptor (5-HT1A, 5-HT2A, 5-HT2C) Interaction Studies

The serotonin system, with its diverse receptor subtypes, is a key target for many psychoactive compounds. The 5-HT1A, 5-HT2A, and 5-HT2C receptors are particularly important in modulating mood, cognition, and behavior. Substituted phenylmorpholines have been noted to sometimes act as agonists at serotonin receptors wikipedia.org.

Interaction studies for a compound like this compound would typically involve in vitro radioligand binding assays to determine its affinity for these receptors. For instance, studies on other ligands utilize specific radiolabeled compounds to assess binding to 5-HT1A receptors in brain homogenates nih.gov. Functional assays are then employed to determine whether the compound acts as an agonist, antagonist, or inverse agonist. For example, the head-twitch response in rodents is a well-established behavioral model used to assess 5-HT2A receptor activation nih.govnih.gov. The activity at 5-HT2C receptors is known to be an important modulator of dopamine-dependent behaviors nih.gov.

While the general class of phenylmorpholines is known to interact with the serotonergic system, specific binding affinity data (such as Ki or IC50 values) and functional characterization for this compound at the 5-HT1A, 5-HT2A, and 5-HT2C receptors are not available in the existing literature.

Adrenergic Receptor (α1A, α2A) Binding Characterization

Adrenergic receptors, particularly the α1A and α2A subtypes, play crucial roles in the central nervous system and periphery. They are involved in regulating alertness, blood pressure, and analgesia. There are known functional interactions and potential physical associations between α2A adrenergic receptors and other systems, such as the opioid receptors, which can influence signaling pathways nih.govnih.gov.

The characterization of a compound's binding to these receptors is typically performed using radioligand binding assays with subtype-selective radioligands researchgate.net. These studies help determine the affinity (Ki value) of the test compound for each receptor subtype. For the α1A-adrenergic receptor, mutagenesis studies have been used to identify specific amino acid residues that are critical for ligand binding and subtype selectivity researchgate.net.

Specific data detailing the binding affinities and functional activity of this compound at α1A and α2A adrenergic receptors have not been reported in scientific literature.

Dopaminergic Receptor (D2) Affinity Assessments

The dopamine (B1211576) D2 receptor is a primary target for antipsychotic drugs and is implicated in reward, motivation, and motor control nih.govmedchemexpress.comdrugbank.com. The D2 receptor can exist in two states: a high-affinity state (D2High) and a low-affinity state (D2Low) for agonists, with the D2High state being the functionally active form coupled to G-proteins nih.govnih.gov. Compounds with an N-propyl substitution in the phenylmorpholine structure have been shown to act as dopamine receptor agonists wikipedia.org.

Assessment of D2 receptor affinity involves competition binding assays where the compound's ability to displace a specific D2 receptor radioligand is measured nih.gov. Kinetic binding assays can further characterize the association (kon) and dissociation (koff) rates of a ligand, providing deeper insight into its interaction with the receptor upf.edu.

However, specific quantitative affinity assessments (e.g., Kd or Ki values) for this compound at the dopamine D2 receptor are not documented in the available research.

Monoamine Transporter (Dopamine, Serotonin, Norepinephrine) Reuptake Inhibition and Release Modulation

A primary mechanism of action for many substituted phenylmorpholine compounds is the modulation of monoamine transporters: the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine (B1679862) transporter (NET) wikipedia.org. These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signal. Phenylmorpholine derivatives often act as monoamine reuptake inhibitors or releasing agents wikipedia.orgresearchgate.netdrugsandalcohol.ie. Tetrabenazine is an example of a drug that acts by depleting monoamines by inhibiting the vesicular monoamine transporter 2 (VMAT2) nih.gov.

The activity of new compounds on these transporters is evaluated using in vitro assays, often with rat brain synaptosomes or cell lines expressing the specific human transporters researchgate.netdrugsandalcohol.ienih.gov. These assays measure the compound's ability to inhibit the uptake of a radiolabeled substrate (e.g., [³H]dopamine) or to stimulate the release of a pre-loaded radiolabeled substrate researchgate.netdrugsandalcohol.ie. The results are typically reported as IC50 values (for uptake inhibition) or EC50 values (for release).

The pharmacological profile of phenylmorpholine derivatives can vary significantly based on their specific substitutions. While it is likely that this compound interacts with monoamine transporters, its specific potency and selectivity for DAT, SERT, and NET have not been experimentally determined.

| Transporter | Typical Assay Method | Parameter Measured | General Effect of Phenylmorpholines |

|---|---|---|---|

| Dopamine Transporter (DAT) | [³H]Dopamine Uptake Inhibition/Release Assay | IC₅₀ / EC₅₀ | Inhibition of reuptake and/or stimulation of release wikipedia.orgresearchgate.netdrugsandalcohol.ie. |

| Serotonin Transporter (SERT) | [³H]Serotonin Uptake Inhibition/Release Assay | IC₅₀ / EC₅₀ | Variable effects, often less potent than at DAT/NET wikipedia.orgresearchgate.net. |

| Norepinephrine Transporter (NET) | [³H]Norepinephrine Uptake Inhibition/Release Assay | IC₅₀ / EC₅₀ | Inhibition of reuptake and/or stimulation of release wikipedia.orgresearchgate.netdrugsandalcohol.ie. |

Kinase Interaction Profiling

Kinases are a large family of enzymes that play critical roles in cell signaling and are important targets in drug discovery for various diseases, including cancer and neurodegenerative disorders nih.gov. A comprehensive kinase interaction profile, often performed using large panels of recombinant kinases, can reveal a compound's selectivity and potential off-target effects. However, there is no information in the available literature to suggest that this compound has been profiled for its interaction with kinases.

Nuclear Receptor Binding Evaluation

Nuclear receptors are a class of ligand-activated transcription factors that regulate gene expression in response to hormones and other metabolic substances nih.gov. They are key drug targets for a wide range of conditions. Evaluating a compound's binding to nuclear receptors is important for understanding its potential endocrine-disrupting or metabolic effects. Currently, there is no published research evaluating the binding of this compound to any nuclear receptors.

Mechanistic Investigations in Cellular Models (In Vitro)

To elucidate the molecular mechanisms of a compound like this compound, a variety of in vitro cellular models are employed. As previously mentioned, cell lines stably expressing specific human monoamine transporters (DAT, SERT, NET) or receptors (e.g., 5-HT2A, D2) are fundamental tools for characterizing the compound's potency and efficacy through uptake, release, or signaling assays researchgate.netnih.gov. Rat brain synaptosomes provide a model that includes the native environment of these proteins researchgate.netdrugsandalcohol.ie. Radioligand binding assays using cell membranes or brain tissue homogenates are the standard for determining binding affinity nih.govresearchgate.net. While these are the standard methods that would be used, specific results from such mechanistic investigations for this compound are not available.

Assessment of Antiproliferative Mechanisms in Cancer Cell Lines

Compounds with a morpholine (B109124) scaffold have been investigated for their potential to inhibit the growth of cancer cells. The proposed mechanisms often involve interference with key signaling pathways that control cell proliferation and survival.

The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell growth, proliferation, and survival, and it is often hyperactivated in various cancers. The constitutive activation of this pathway can occur through mutations in PI3K or Akt, loss of the tumor suppressor PTEN, or activation of growth factor receptors.

PI3K (Phosphoinositide 3-kinase): This enzyme phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).

Akt (Protein Kinase B): PIP3 acts as a second messenger, recruiting Akt to the cell membrane where it is activated.

mTOR (mammalian Target of Rapamycin): Activated Akt then phosphorylates a range of downstream targets, including mTOR, which is a key regulator of protein synthesis and cell growth.

Inhibition of this pathway by small molecules can lead to a decrease in cell proliferation and survival. While specific data for this compound is not available, other morpholine derivatives have been designed to target components of this pathway.

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Cancer cells often develop mechanisms to evade apoptosis.

Typical morphological changes associated with apoptosis that can be observed under a microscope include:

Cell shrinkage

Membrane blebbing

Chromatin condensation

Formation of apoptotic bodies

Induction of apoptosis is a primary goal of many anticancer therapies. This can be achieved through various mechanisms, including the activation of intrinsic (mitochondrial) or extrinsic (death receptor) pathways. For example, some compounds can induce apoptosis by generating reactive oxygen species (ROS) which leads to mitochondrial dysfunction.

Antimicrobial Activity Mechanisms (e.g., Sterol Biosynthesis Inhibition)

The morpholine ring is a key structural feature in several antifungal agents. A primary mechanism of action for many antifungal drugs is the inhibition of ergosterol (B1671047) biosynthesis. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells.

Inhibition of enzymes in the sterol biosynthesis pathway, such as sterol C-14 demethylase, disrupts the integrity and function of the fungal cell membrane, leading to cell death. This disruption can be due to the depletion of ergosterol and the accumulation of toxic sterol intermediates.

Antileishmanial and Antimalarial Mechanisms of Action

Antileishmanial Mechanisms:

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. The development of new antileishmanial drugs is a critical area of research. Potential mechanisms of action for antileishmanial compounds include:

Mitochondrial Dysfunction: Targeting the parasite's mitochondria can lead to a loss of mitochondrial membrane potential, increased production of reactive oxygen species (ROS), and ultimately, cell death.

Induction of Apoptosis-like Cell Death: Some compounds can induce programmed cell death in Leishmania parasites, characterized by DNA fragmentation and the externalization of phosphatidylserine.

Antimalarial Mechanisms:

Malaria is caused by Plasmodium parasites. The mechanism of action for many antimalarial drugs involves targeting specific processes within the parasite's life cycle.

Inhibition of Hemozoin Formation: During the blood stage, the parasite digests hemoglobin, releasing toxic heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystal called hemozoin. Drugs that inhibit this process lead to the accumulation of toxic heme and parasite death.

Interference with Redox Systems: The parasite's ferredoxin (Fd)/ferredoxin-NADP+ reductase (FNR) redox system is another potential drug target.

Structure Activity Relationship Sar Studies of 4 2 Methoxybenzoyl 2 Phenylmorpholine and Its Analogs

Systematic Elucidation of Pharmacophoric Requirements

The core structure of 4-(2-methoxybenzoyl)-2-phenylmorpholine suggests a pharmacophore model comprising several key features. The 2-phenylmorpholine (B1329631) scaffold itself is a well-established pharmacophore in many centrally active compounds, known to interact with monoamine transporters. The essential elements for activity in this class of compounds generally include:

A phenyl ring, which can engage in hydrophobic and aromatic interactions with the target protein.

A morpholine (B109124) ring, providing a specific three-dimensional conformation and housing a basic nitrogen atom that is often crucial for receptor binding.

An N-acyl substituent, in this case, the 2-methoxybenzoyl group, which can significantly modulate the compound's affinity, selectivity, and pharmacokinetic properties.

The spatial arrangement of these components is critical. The relative orientation of the phenyl ring and the acyl group, as dictated by the stereochemistry of the morpholine ring, plays a significant role in how the molecule fits into the binding pocket of its biological target.

Impact of Substitutions on the 2-Phenyl Ring

Modifications to the 2-phenyl ring have been a primary focus of SAR studies on related 2-phenylmorpholine analogs. These studies reveal that the electronic and steric properties of substituents, as well as their position on the ring, can profoundly influence the compound's potency and selectivity.

The electronic nature of substituents on the phenyl ring can alter the electron density of the ring, affecting its interaction with the receptor. Both electron-donating and electron-withdrawing groups have been explored, with varying outcomes depending on the specific biological target.

For instance, in a series of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogs, substitutions on the phenyl ring were shown to modulate activity. A comparative analysis of halogen substitutions revealed a potency order of -bromo > -chloro > -fluoro at certain nicotinic acetylcholine (B1216132) receptors, suggesting that both the size and electronegativity of the substituent are important factors.

The steric bulk of the substituent also plays a crucial role. Overly large substituents can introduce steric hindrance, preventing the molecule from binding effectively to its target. Conversely, a certain degree of steric bulk may be necessary to achieve the optimal conformation for binding.

The position of a substituent on the phenyl ring is a critical determinant of a compound's biological activity. The ortho, meta, and para positions offer distinct spatial orientations that can lead to different interactions with the receptor.

Studies on methylphenmetrazine (MPM) isomers have provided clear evidence of these positional effects. The activity of 2-MPM, 3-MPM, and 4-MPM at monoamine transporters varies significantly. For example, 4-MPM was found to be approximately 3.5-fold more potent than 2-MPM at the dopamine (B1211576) transporter (DAT). nih.gov Such differences underscore the sensitivity of the receptor's binding pocket to the precise location of the substituent.

Generally, para-substitution is often well-tolerated and can lead to enhanced activity, as this position is less likely to cause steric clashes with the receptor. Ortho-substitutions can have a more pronounced effect on the conformation of the molecule due to their proximity to the morpholine ring, which can be either beneficial or detrimental to activity. Meta-substitution offers another vector for exploring the binding pocket, and in some cases, has been shown to be favorable.

| Compound | Substitution | DAT IC50 (µM) | NET IC50 (µM) | SERT IC50 (µM) |

|---|---|---|---|---|

| Phenmetrazine | Unsubstituted | 0.070 | 0.029 | 7.765 |

| 2-MPM | 2-Methyl | 6.74 | - | - |

| 3-MPM | 3-Methyl | >10 | - | >10 |

| 4-MPM | 4-Methyl | 1.93 | - | - |

Effects of Modifications on the 4-(2-methoxybenzoyl) Moiety

The methoxy (B1213986) group is a common substituent in medicinal chemistry, valued for its ability to influence both the steric and electronic properties of a molecule, as well as its metabolic stability. nih.gov In the context of this compound, the methoxy group at the ortho position of the benzoyl ring is particularly noteworthy.

The ortho position of the methoxy group can enforce a specific conformation on the benzoyl moiety due to steric interactions with the carbonyl group. This can lock the molecule into a preferred orientation for receptor binding. Electronically, the methoxy group is electron-donating, which can influence the hydrogen-bonding capacity of the carbonyl oxygen and the aromatic interactions of the benzoyl ring.

In studies of other CNS-active compounds, the position of the methoxy group on a benzoyl ring has been shown to be critical for activity and selectivity. For example, in a series of benzamide-isoquinoline derivatives, an electron-donating methoxy group favored affinity for the sigma-2 receptor, with the para-position showing a dramatic increase in selectivity. nih.gov While this is a different receptor system, it highlights the general principle that the positional chemistry of the methoxy group is a key SAR parameter.

The benzoyl group serves as a linker between the 2-phenylmorpholine core and the 2-methoxyphenyl ring. This linker is not merely a spacer but an active component of the pharmacophore. The carbonyl group within the benzoyl linker is a potential hydrogen bond acceptor, a feature that is often crucial for ligand-receptor interactions.

In SAR studies of other N-acyl derivatives, such as N-benzoylpiperidines, the nature and conformation of the acyl group have been shown to be determinants of activity. The rigidity or flexibility of this linker can impact the entropic cost of binding to the receptor. A more rigid linker that pre-orients the molecule in a bioactive conformation can lead to higher affinity.

| Modification | Potential Effect | Rationale |

|---|---|---|

| Removal of Methoxy Group | Altered potency and/or selectivity | Loss of specific steric and electronic interactions. |

| Shift of Methoxy to Meta or Para | Significant change in activity | Alters the conformation and electronic properties of the benzoyl ring. |

| Replacement of Carbonyl with other linkers | Drastic change in activity | The carbonyl group is a key hydrogen bond acceptor. |

| Introduction of substituents on the benzoyl ring | Modulation of activity | Fine-tuning of steric and electronic properties. |

Conformational Analysis and its Correlation with Biological Activity

The three-dimensional arrangement of a molecule is a critical determinant of its interaction with biological targets. For this compound, the spatial orientation of its constituent parts—the morpholine ring, the phenyl substituent, and the N-benzoyl group—dictates its pharmacological profile.

The morpholine ring, a six-membered heterocycle containing oxygen and nitrogen atoms, is not a planar structure. It typically adopts a stable, low-energy chair conformation. This "chair" form minimizes steric strain between the atoms of the ring, making it the preferred spatial arrangement. In this conformation, the substituents on the ring can be oriented in either axial (perpendicular to the plane of the ring) or equatorial (in the plane of the ring) positions.

The structure of this compound contains a chiral center at the C2 position of the morpholine ring, where the phenyl group is attached. This means the compound can exist as two non-superimposable mirror images, known as enantiomers: (R)-4-(2-methoxybenzoyl)-2-phenylmorpholine and (S)-4-(2-methoxybenzoyl)-2-phenylmorpholine.

Biological systems, such as receptors and enzymes, are themselves chiral. Consequently, they often exhibit stereoselectivity, meaning they interact differently with the various stereoisomers of a drug molecule. This difference in interaction can lead to significant variations in pharmacological activity, potency, and even the nature of the biological response. One enantiomer may be significantly more active (the eutomer), while the other may be less active or even inactive (the distomer).

While specific studies on the stereoisomers of this compound are not widely available in the public domain, the principle of stereoselectivity is well-established for structurally related compounds. For instance, the antidepressant drug Reboxetine, which also features a 2-substituted morpholine ring, is marketed as a racemic mixture of its (R,R) and (S,S) enantiomers. nih.gov Research has shown that the (S,S)-enantiomer is a more potent inhibitor of norepinephrine (B1679862) reuptake than the (R,R)-enantiomer, indicating a clear stereochemical preference at its biological target. nih.govmdpi.com This highlights that the specific spatial arrangement of the phenyl group and other substituents relative to the morpholine core is critical for efficacy. It is therefore highly probable that the (R) and (S) enantiomers of this compound would also exhibit different biological activities and potencies.

Table 1: Comparison of Stereoisomer Activity in Related Morpholine Compounds

| Compound | Stereoisomer | Primary Activity | Potency |

| Reboxetine | (S,S)-enantiomer | Norepinephrine Reuptake Inhibition | More Potent |

| (R,R)-enantiomer | Norepinephrine Reuptake Inhibition | Less Potent |

Comparative SAR with Other Morpholine-Containing Bioactive Compounds

The morpholine ring is a privileged scaffold in medicinal chemistry, found in a wide array of approved drugs and clinical candidates. A comparative analysis of the structure-activity relationships of this compound with other morpholine-containing compounds can provide insights into the role of different structural modifications.

Reboxetine , as previously mentioned, is a selective norepinephrine reuptake inhibitor. wikipedia.org Its structure consists of a 2-[(R)-(2-ethoxyphenoxy)(phenyl)methyl]morpholine core. The key differences from this compound are the substituent at the 2-position and the absence of the N-benzoyl group. In reboxetine, the ethoxyphenoxy-phenylmethyl group at C2 is crucial for its potent inhibition of the norepinephrine transporter. nih.gov This suggests that bulky, lipophilic substituents at this position are well-tolerated and can confer high affinity.

Fenbutrazate is another relevant comparator. It is a psychostimulant and a derivative of phenmetrazine (3-methyl-2-phenylmorpholine). researchgate.netresearchgate.net Fenbutrazate acts as a prodrug to phenmetrazine, which is a norepinephrine-dopamine releasing agent. nih.gov The core structure is a 2-phenylmorpholine, similar to the compound of interest, but with a methyl group at the 3-position and a different substituent on the nitrogen. The SAR of phenmetrazine and its analogs indicates that small alkyl substitutions on the morpholine ring and the nitrogen atom can significantly modulate the potency and selectivity for different monoamine transporters.

The comparison with these compounds underscores the versatility of the 2-phenylmorpholine scaffold. The nature of the substituent on the morpholine nitrogen (the 4-position) is a key determinant of the mechanism of action. In the case of this compound, the N-benzoyl group introduces a rigid, planar amide functionality that will have distinct interactions with a target compared to the N-alkyl groups found in many other phenylmorpholine-based stimulants. The 2-methoxybenzoyl moiety itself provides specific electronic and steric properties that will influence binding affinity and selectivity.

Table 2: Structural and Functional Comparison of Morpholine-Containing Compounds

| Compound | Core Structure | Key Substituents | Primary Mechanism of Action |

| This compound | 2-Phenylmorpholine | 4-(2-methoxybenzoyl) | (Hypothesized based on structure) |

| Reboxetine | 2-Substituted Morpholine | 2-[(ethoxyphenoxy)(phenyl)methyl] | Norepinephrine Reuptake Inhibitor wikipedia.org |

| Fenbutrazate | 2-Phenylmorpholine | 3-methyl, 4-(2-phenylbutanoyloxy)ethyl | Prodrug to a Monoamine Releasing Agent nih.gov |

| Phenmetrazine | 2-Phenylmorpholine | 3-methyl | Norepinephrine-Dopamine Releasing Agent |

Computational Chemistry and Molecular Modeling Studies of 4 2 Methoxybenzoyl 2 Phenylmorpholine

Molecular Docking Simulations

Without dedicated research, there is no data on:

Quantitative Structure-Activity Relationship (QSAR) Analysis

Similarly, the absence of a series of related compounds with measured biological activity prevents the development of QSAR models. Consequently, there is no information on:

Correlation of Molecular Descriptors with Observed Biological Responses:It is not possible to correlate physicochemical or structural properties (molecular descriptors) of 4-(2-methoxybenzoyl)-2-phenylmorpholine with any biological activity, as this data is not available.

While computational studies exist for structurally related classes of compounds, such as other phenylmorpholine derivatives or benzomorphans, the strict focus on this compound precludes the extrapolation of that data to this specific molecule. The unique combination of the 2-phenylmorpholine (B1329631) core and the 4-(2-methoxybenzoyl) substituent dictates its specific electronic and steric properties, meaning that data from other compounds cannot be accurately applied.

The lack of published research in these specific computational areas for this compound highlights a niche for future investigation. Such studies would be necessary to elucidate its potential biological targets and mechanisms of action from a computational perspective.

Molecular Dynamics Simulations for Binding Stability

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. For a compound like this compound, MD simulations would be invaluable for predicting its interaction and stability when bound to a biological target, such as a protein receptor.

In a typical MD simulation study, the compound and its target protein are placed in a simulated physiological environment, including water molecules and ions. The forces between all atoms are calculated, and Newton's laws of motion are applied to predict their subsequent positions and velocities over a series of very small time steps.

Key insights that would be gained from MD simulations include:

Binding Pose Stability: Analysis of the root-mean-square deviation (RMSD) of the compound's atoms over the simulation time would indicate how stable its binding orientation is within the protein's binding pocket. A low and stable RMSD value would suggest a stable binding mode.

Interaction Analysis: MD trajectories would allow for the detailed examination of intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the compound and the protein's amino acid residues. This helps in identifying the key residues responsible for binding.

Binding Free Energy Calculations: Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) could be applied to the simulation snapshots to estimate the binding free energy, providing a quantitative measure of the binding affinity.

A hypothetical data table summarizing the results of such a simulation is presented below.

| Simulation Metric | Hypothetical Value | Interpretation |

| Average RMSD of Ligand | 1.5 Å | Indicates a stable binding pose throughout the simulation. |

| Key Interacting Residues | Tyr128, Phe254, Asp124 | Highlights the specific amino acids crucial for binding. |

| Estimated Binding Free Energy (ΔG) | -9.8 kcal/mol | Suggests a strong and favorable binding affinity. |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations would provide deep insights into its intrinsic electronic properties and reactivity.

DFT calculations can determine the distribution of electrons within the molecule, which is fundamental to its chemical behavior.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the surface of the molecule. It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are the likely sites for chemical reactions.

Mulliken Atomic Charges: These calculations would assign partial charges to each atom in the molecule, providing further detail on the charge distribution and potential sites for electrostatic interactions.

A hypothetical summary of electronic properties from a DFT study is shown in the table below.

| Electronic Property | Hypothetical Value (eV) | Significance |

| HOMO Energy | -6.2 eV | Indicates the molecule's electron-donating capability. |

| LUMO Energy | -1.8 eV | Indicates the molecule's electron-accepting capability. |

| HOMO-LUMO Gap | 4.4 eV | Suggests good chemical stability. |

Molecules are not static; they can exist in various three-dimensional arrangements called conformations. DFT calculations can be used to determine the relative energies of different conformations of this compound.

By systematically rotating the rotatable bonds in the molecule (e.g., the bond connecting the benzoyl group to the morpholine (B109124) ring), a potential energy surface can be mapped out. This allows for the identification of the most stable, low-energy conformations (global and local minima) and the energy barriers between them (transition states). Understanding the preferred conformation is crucial as it dictates the molecule's shape and how it can interact with other molecules.

Future Research Directions and Translational Perspectives

Exploration of Novel Therapeutic Areas Based on Mechanistic Insights

Should initial studies reveal that 4-(2-methoxybenzoyl)-2-phenylmorpholine modulates monoamine neurotransmitter systems—a common characteristic of phenylmorpholine derivatives—a number of therapeutic avenues could be explored. The specific nature of its interaction with dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) transporters or receptors would guide these investigations. For instance, a predominant effect on dopamine and norepinephrine reuptake could suggest potential applications in treating attention-deficit/hyperactivity disorder (ADHD) or narcolepsy. Conversely, significant serotonergic activity might warrant investigation into its potential as an antidepressant or anxiolytic. The unique 2-methoxybenzoyl substitution could confer a novel pharmacological profile, potentially offering a distinct therapeutic window or reduced side effects compared to existing phenylmorpholines.

Development of Advanced Synthetic Routes for Scalable Production

The viability of this compound as a therapeutic agent would heavily depend on the development of efficient and scalable synthetic routes. Initial laboratory-scale synthesis would likely involve the acylation of a 2-phenylmorpholine (B1329631) precursor with 2-methoxybenzoyl chloride or a related activated carboxylic acid derivative. Future research would need to focus on optimizing this process for large-scale production. This could involve exploring alternative coupling reagents to improve yield and reduce waste, investigating one-pot reaction sequences to increase efficiency, and developing purification methods suitable for industrial application. The use of green chemistry principles, such as employing less hazardous solvents and minimizing energy consumption, would also be a critical consideration in developing a commercially viable synthetic pathway.

Design and Synthesis of Next-Generation Analogs with Enhanced Specificity

Following the characterization of this compound, the design and synthesis of next-generation analogs would be a logical step to enhance its therapeutic potential. Structure-activity relationship (SAR) studies would be crucial in identifying which parts of the molecule are key to its biological activity. For example, modifications to the methoxy (B1213986) group on the benzoyl ring, such as altering its position or replacing it with other substituents, could fine-tune the compound's potency and selectivity for specific neurotransmitter transporters. Similarly, substitutions on the phenyl or morpholine (B109124) rings could be explored to optimize pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). The goal of such analog design would be to develop compounds with improved efficacy, enhanced safety profiles, and a lower potential for off-target effects.

Application of Artificial Intelligence and Machine Learning in Compound Optimization

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(2-methoxybenzoyl)-2-phenylmorpholine, and how can reaction conditions be optimized for higher yields?

- Methodology : The compound can be synthesized via Friedel-Crafts acylation or nucleophilic substitution of morpholine derivatives. For example, coupling 2-methoxybenzoyl chloride with 2-phenylmorpholine in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Optimization includes temperature control (0–5°C to minimize side reactions) and solvent selection (e.g., dichloromethane for improved solubility). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, the methoxy group (δ ~3.8 ppm in ¹H NMR) and morpholine ring protons (δ ~3.5–4.0 ppm) .

- X-ray crystallography : Resolves stereochemical ambiguities; requires single crystals grown via slow evaporation in ethanol/water mixtures .

- FT-IR : Identifies carbonyl (C=O stretch ~1680 cm⁻¹) and aromatic C-H stretches .

Q. How can researchers assess the purity of this compound, and what are common impurities?

- Methodology : Use HPLC (C18 column, acetonitrile/water mobile phase) or UPLC-MS to detect impurities. Common byproducts include unreacted 2-methoxybenzoyl chloride or oxidized morpholine derivatives. Limit impurities to <0.5% as per pharmacopeial guidelines (e.g., USP thresholds for related compounds) .

Advanced Research Questions

Q. How can synthetic pathways be modified to address low regioselectivity in the morpholine ring functionalization?

- Methodology :

- Catalyst screening : Test Pd-catalyzed cross-coupling or photoredox catalysis to improve selectivity .

- Protecting groups : Temporarily block reactive sites (e.g., using Boc for amines) to direct substitution .

- Computational modeling : DFT calculations predict favorable reaction pathways and transition states to guide experimental design .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., enzyme inhibition vs. receptor antagonism)?

- Methodology :

- Assay standardization : Use uniform protocols (e.g., IC₅₀ measurements under identical pH, temperature, and cofactor conditions).

- Structural analogs : Compare activity of derivatives (e.g., replacing methoxy with ethoxy) to identify pharmacophore elements .

- Meta-analysis : Aggregate data from multiple studies to identify confounding variables (e.g., solvent effects in vitro vs. in vivo) .

Q. How can computational tools predict the compound’s reactivity in novel reactions (e.g., photochemical transformations)?

- Methodology :

- Molecular dynamics simulations : Model excited-state behavior under UV light to predict photostability or degradation pathways.

- Docking studies : Predict binding modes with biological targets (e.g., kinases) using AutoDock Vina or Schrödinger Suite .

Q. What advanced techniques quantify trace impurities in polymorphic forms of the compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.